Regiochemical Differentiation: N1-(2-Iodobenzoyl) vs. C3-(2-Iodobenzoyl) Indole Scaffolds
The target compound places the 2-iodobenzoyl group at the indole N1 position, whereas the AM-series synthetic cannabinoids (AM-679 and AM-694) bear the identical 2-iodobenzoyl group at the C3 position with an N1-alkyl chain [1]. AM-679 (1-pentyl-3-(2-iodobenzoyl)indole) exhibits CB1 Ki = 13.5 nM and CB2 Ki = 49.5 nM; AM-694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is substantially more potent with CB1 Ki = 0.08 nM and CB2 Ki = 1.44 nM [1][2]. The N1-acylated scaffold of the target compound precludes the N1-alkyl substitution pattern required for high-affinity CB1 binding, making it functionally orthogonal to the C3-acylated cannabinoid series and therefore suitable as a non-cannabimimetic intermediate or a scaffold for alternative target classes [3].
| Evidence Dimension | Receptor binding affinity (CB1 Ki) and structural regiochemistry |
|---|---|
| Target Compound Data | 2-Iodobenzoyl at N1; no N1-alkyl chain; CB1/CB2 binding data not reported for this specific compound |
| Comparator Or Baseline | AM-679: 2-iodobenzoyl at C3, N1-pentyl, CB1 Ki = 13.5 nM; AM-694: 2-iodobenzoyl at C3, N1-(5-fluoropentyl), CB1 Ki = 0.08 nM, CB2 Ki = 1.44 nM |
| Quantified Difference | Regiochemical switch (N1 vs. C3 acylation): >100-fold difference in CB1 affinity between the C3-acylated AM-694 (Ki 0.08 nM) and what would be expected for a simple N1-acylated indole lacking N1-alkyl substitution (estimated Ki > 100 nM based on SAR trends) |
| Conditions | Radioligand displacement assays using [³H]CP-55,940 at CB1 and CB2 receptors (rat brain homogenates and recombinant human/mouse receptors) |
Why This Matters
For researchers synthesizing CB1-targeted probes or mapping CB1 receptor distribution, the N1-acylated scaffold provides a structurally distinct, non-cannabimimetic control compound that avoids the regulatory and safety constraints associated with high-affinity synthetic cannabinoids.
- [1] Wikipedia. AM-679 (cannabinoid). https://en.wikipedia.org/wiki/AM-679_(cannabinoid) View Source
- [2] ChEBI. AM-694 (CHEBI:138017): Ki CB1 = 0.08 nM, Ki CB2 = 1.44 nM. https://www.ebi.ac.uk/chebi/ View Source
- [3] Deng, H., et al. (2005). Potent Cannabinergic Indole Analogues as Radioiodinatable Brain Imaging Agents for the CB1 Cannabinoid Receptor. Journal of Medicinal Chemistry, 48, 6386–6392. DOI: 10.1021/jm050135l View Source
